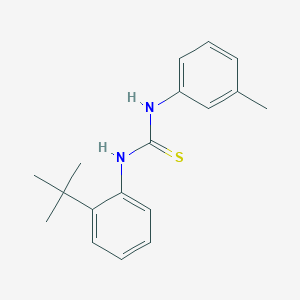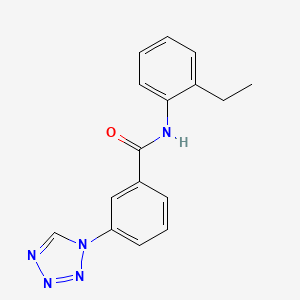
N-(2-tert-butylphenyl)-N'-(3-methylphenyl)thiourea
Descripción general
Descripción
N-(2-tert-butylphenyl)-N'-(3-methylphenyl)thiourea, also known as TMTU, is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. TMTU belongs to the class of thioureas, which are compounds that contain a sulfur atom attached to a carbon atom that is double-bonded to a nitrogen atom.
Mecanismo De Acción
N-(2-tert-butylphenyl)-N'-(3-methylphenyl)thiourea has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and urease. These enzymes play important roles in various physiological processes, including acid-base balance and nitrogen metabolism. By inhibiting these enzymes, N-(2-tert-butylphenyl)-N'-(3-methylphenyl)thiourea may have potential therapeutic applications in the treatment of conditions such as glaucoma, osteoporosis, and gastric ulcers.
Biochemical and Physiological Effects:
Studies have shown that N-(2-tert-butylphenyl)-N'-(3-methylphenyl)thiourea can affect various biochemical and physiological processes in the body. For example, N-(2-tert-butylphenyl)-N'-(3-methylphenyl)thiourea has been shown to reduce the activity of carbonic anhydrase in the eye, which can lead to a decrease in intraocular pressure and a potential treatment for glaucoma. N-(2-tert-butylphenyl)-N'-(3-methylphenyl)thiourea has also been shown to inhibit the activity of urease in the stomach, which can lead to a reduction in gastric acidity and a potential treatment for gastric ulcers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-tert-butylphenyl)-N'-(3-methylphenyl)thiourea in laboratory experiments is its high purity and stability. N-(2-tert-butylphenyl)-N'-(3-methylphenyl)thiourea is a crystalline compound that can be easily purified through recrystallization or column chromatography. However, one limitation of using N-(2-tert-butylphenyl)-N'-(3-methylphenyl)thiourea is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are many potential future directions for research on N-(2-tert-butylphenyl)-N'-(3-methylphenyl)thiourea. One area of interest is the development of new N-(2-tert-butylphenyl)-N'-(3-methylphenyl)thiourea-based ligands for use in the preparation of metal complexes. Another area of interest is the study of N-(2-tert-butylphenyl)-N'-(3-methylphenyl)thiourea's potential therapeutic applications, particularly in the treatment of glaucoma, osteoporosis, and gastric ulcers. Additionally, further research is needed to understand the mechanism of action of N-(2-tert-butylphenyl)-N'-(3-methylphenyl)thiourea and its effects on various physiological processes.
Aplicaciones Científicas De Investigación
N-(2-tert-butylphenyl)-N'-(3-methylphenyl)thiourea has been studied for its potential applications in various fields of scientific research. In the field of materials science, N-(2-tert-butylphenyl)-N'-(3-methylphenyl)thiourea has been used as a ligand in the preparation of metal complexes and as a building block in the synthesis of supramolecular structures. N-(2-tert-butylphenyl)-N'-(3-methylphenyl)thiourea has also been studied for its potential use as a corrosion inhibitor in the petroleum industry.
Propiedades
IUPAC Name |
1-(2-tert-butylphenyl)-3-(3-methylphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2S/c1-13-8-7-9-14(12-13)19-17(21)20-16-11-6-5-10-15(16)18(2,3)4/h5-12H,1-4H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIDBTJCEXIJGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC2=CC=CC=C2C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(4-methylphenyl)amino]carbonothioyl}-3-propoxybenzamide](/img/structure/B4720387.png)
![2-({1-cyclopropyl-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4720396.png)
![3,5-dichloro-2-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4720402.png)
![N-(4-chlorobenzyl)-2-({5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4720406.png)


![2-{[(4-bromo-3-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B4720413.png)
![3-(2-ethoxyethyl)-1,6,7-trimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B4720419.png)
![phenyl 2-{[4-(benzylsulfonyl)benzyl]oxy}benzoate](/img/structure/B4720429.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B4720443.png)
![N-(2-methoxy-5-methylphenyl)-2-[(4-nitrophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4720445.png)
![6-({[3-(isopropoxycarbonyl)-4-phenyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4720452.png)
![4-({4-[(5-methyl-2-furoyl)amino]benzoyl}amino)butanoic acid](/img/structure/B4720461.png)
![2,3,4,6,7,8,9,10-octahydro-1H-cyclohepta[b]quinoxaline 5,11-dioxide](/img/structure/B4720475.png)